2'-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride
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Overview
Description
2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2O. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride typically involves the reaction of 2-(trifluoromethoxy)phenylhydrazine with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .
Industrial Production Methods
Industrial production of 2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-biphenyl oxides, while reduction may produce trifluoromethoxy-biphenyl amines .
Scientific Research Applications
2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with molecular targets through its trifluoromethoxy group. This group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)phenylhydrazine Hydrochloride: Shares the trifluoromethoxy group but differs in its overall structure.
Trifluoromethoxy-biphenyl Derivatives: Compounds with similar trifluoromethoxy groups but different substituents on the biphenyl ring.
Uniqueness
2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride is unique due to its specific trifluoromethoxy group and hydrazine moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12ClF3N2O |
---|---|
Molecular Weight |
304.69 g/mol |
IUPAC Name |
[3-[2-(trifluoromethoxy)phenyl]phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H11F3N2O.ClH/c14-13(15,16)19-12-7-2-1-6-11(12)9-4-3-5-10(8-9)18-17;/h1-8,18H,17H2;1H |
InChI Key |
GDRGITCQVHTXQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)NN)OC(F)(F)F.Cl |
Origin of Product |
United States |
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